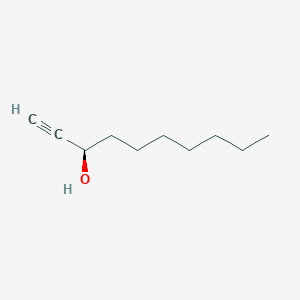

(3R)-Dec-1-YN-3-OL

Description

Structure

3D Structure

Properties

CAS No. |

74867-41-7 |

|---|---|

Molecular Formula |

C10H18O |

Molecular Weight |

154.25 g/mol |

IUPAC Name |

(3R)-dec-1-yn-3-ol |

InChI |

InChI=1S/C10H18O/c1-3-5-6-7-8-9-10(11)4-2/h2,10-11H,3,5-9H2,1H3/t10-/m0/s1 |

InChI Key |

DQBUGZRLSSLUKC-JTQLQIEISA-N |

Isomeric SMILES |

CCCCCCC[C@H](C#C)O |

Canonical SMILES |

CCCCCCCC(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3r Dec 1 Yn 3 Ol

Stereoselective Synthesis Strategies

Stereoselective strategies for producing (3R)-Dec-1-yn-3-ol aim to control the three-dimensional arrangement of the chiral center at the C3 position. This can be accomplished either by using a chiral catalyst to influence the reaction of achiral precursors or by leveraging the stereochemistry of a chiral starting material.

Asymmetric catalysis represents one of the most elegant and efficient methods for synthesizing chiral molecules like (3R)-Dec-1-yn-3-ol from achiral starting materials. au.dk This approach involves the use of a small amount of a chiral catalyst to generate large quantities of an enantiomerically enriched product. The direct asymmetric alkynylation of the corresponding aldehyde, octanal (B89490), is a primary route.

The addition of a terminal alkyne, such as acetylene (B1199291), to an aldehyde is a fundamental carbon-carbon bond-forming reaction. In the context of synthesizing (3R)-Dec-1-yn-3-ol, this involves the addition of an ethynyl (B1212043) group to octanal. To control the stereochemistry of this addition, a chiral ligand is used to create an asymmetric environment around a metal center.

The process typically involves an organometallic reagent, such as an alkynylzinc species, which is generated in situ from a terminal alkyne and an organozinc compound like diethylzinc. illinois.edu This nucleophile then adds to the aldehyde. A chiral ligand, often an amino alcohol or a binaphthol (BINOL) derivative, coordinates to the metal (e.g., zinc or titanium), forming a chiral complex. illinois.eduupi.edu The aldehyde is activated by coordinating to this chiral catalyst, and the subsequent nucleophilic attack by the alkynyl group is forced to occur from a specific face, leading to the preferential formation of one enantiomer. illinois.edu For instance, camphor-based Schiff base ligands have been shown to be excellent catalysts for the enantioselective addition of phenylacetylene (B144264) to various aldehydes with high yields and enantioselectivities. rsc.org While direct synthesis of (3R)-Dec-1-yn-3-ol is not explicitly detailed, the principles are directly applicable by substituting the substrates with octanal and an acetylene equivalent.

| Ligand/Catalyst System | Aldehyde | Alkyne | Yield (%) | Enantiomeric Excess (ee, %) |

| (+)-SBAIB-a / Zn(OTf)₂ | Benzaldehyde | Phenylacetylene | 99 | 92 (R) |

| (+)-SBAIB-a / Zn(OTf)₂ | Cyclohexanecarboxaldehyde | Phenylacetylene | 99 | 89 (R) |

| Ti(O-i-Pr)₄ / (R)-BINOL | Benzaldehyde | Phenylacetylene | 92 | 98 (R) |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol / Et₂Zn | Benzaldehyde | Diethylzinc | 94 | 99 (S) |

| (1S,2R)-2-(N-Morpholino)-1,2-dicyclohexylethanol / Et₂Zn | Heptanal | Diethylzinc | 89 | 80 (S) |

This table presents representative data for ligand-controlled enantioselective additions to various aldehydes, illustrating the effectiveness of these systems. Data adapted from multiple sources. upi.edursc.orgorganic-chemistry.org

The choice of the metal is crucial for the success of catalytic asymmetric alkyne additions. Transition metals like zinc, titanium, copper, and iridium are commonly employed, each offering distinct advantages in reactivity and selectivity. rug.nlacs.orgresearchgate.net Gold-catalyzed reactions, for example, are known for their ability to activate alkynes under mild conditions. acs.org

Zinc-based systems, often using Zn(OTf)₂ or Et₂Zn, are widely used in conjunction with chiral ligands like N-methylephedrine or BINOL derivatives for the addition of alkynes to aldehydes. illinois.eduupi.edu Titanium-based catalysts, typically formed in situ from Ti(O-i-Pr)₄ and a chiral BINOL ligand, are also highly effective. These systems can suppress background, uncatalyzed reactions, leading to higher yields and enantiomeric purities. illinois.edu More recently, iridium complexes paired with chiral ligands have been developed for the asymmetric transfer hydrogenation of alkynyl ketones, which provides an alternative route to chiral propargylic alcohols. researchgate.net This method involves the reduction of a ketone (dec-1-yn-3-one) rather than addition to an aldehyde. The metal center and its chiral ligand environment dictate the facial selectivity of hydride delivery, thus controlling the stereochemistry of the resulting alcohol.

Chiral pool synthesis is a strategy that utilizes readily available, enantiomerically pure natural products like amino acids, sugars, or terpenes as starting materials. wikipedia.orgmdpi.com This approach leverages the pre-existing stereocenters in these molecules, avoiding the need for an asymmetric induction step. The inherent chirality of the starting material is transferred through a sequence of chemical transformations to the final target molecule. wikipedia.org

For the synthesis of (3R)-Dec-1-yn-3-ol, one could hypothetically start from a C-glycoside, a derivative of (R)-malic acid, or another suitable chiral building block. nih.gov For example, a synthesis could commence with (R)-glyceraldehyde or a derivative, which possesses the correct stereochemistry at the carbon that will become the C3 of the target molecule. The synthesis would then involve a series of reactions to extend the carbon chain to the required length, such as through Wittig reactions or Grignard additions, followed by the introduction of the terminal alkyne functionality. While this method is powerful, its efficiency depends on the availability of a suitable chiral precursor that structurally resembles a portion of the target molecule. researchgate.net

In substrate-controlled synthesis, a stereocenter already present in the starting material directs the formation of a new chiral center. nih.gov This is particularly relevant for the synthesis of molecules with multiple stereocenters, such as polyols. liverpool.ac.uk While (3R)-Dec-1-yn-3-ol has only one stereocenter, this strategy would be applicable if the synthesis proceeded via a chiral intermediate.

For instance, if a chiral aldehyde containing other stereocenters were used as the substrate for the alkynylation reaction, the existing chirality would influence the stereochemical outcome at the newly formed carbinol center. The stereoselectivity of such nucleophilic additions to chiral aldehydes is often rationalized by the Felkin-Anhor Cram-chelation models. These models predict which diastereomer will be preferentially formed based on the steric and electronic properties of the substituents adjacent to the carbonyl group. This approach provides a powerful means of establishing the relative stereochemistry between adjacent chiral centers in a predictable manner. mdpi.com

Asymmetric Catalysis Approaches

Chemoenzymatic and Biocatalytic Pathways

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods for producing enantiopure compounds. mdpi.com For the synthesis of (3R)-Dec-1-yn-3-ol, chemoenzymatic strategies, which combine enzymatic reactions with chemical synthesis, are particularly powerful. The most common approach is the kinetic resolution of a racemic mixture of dec-1-yn-3-ol. scirp.orgscirp.org

In a typical kinetic resolution, a racemic alcohol is subjected to an enzymatic reaction that selectively transforms one enantiomer, allowing the two to be separated. Lipases are the most frequently used enzymes for this purpose. mdpi.com For example, Candida antarctica lipase (B570770) B (CALB), often used in its immobilized form (Novozym 435), can selectively acylate the (R)-enantiomer of a propargyl alcohol using an acyl donor like vinyl acetate (B1210297). diva-portal.orgresearchgate.net This process yields the (R)-acetate and the unreacted (S)-alcohol, both in high enantiomeric purity. The desired (3R)-Dec-1-yn-3-ol can then be obtained by simple hydrolysis of the separated (R)-acetate.

A more advanced biocatalytic method is deracemization, which can theoretically convert 100% of a racemic starting material into a single enantiomeric product. One such strategy involves a two-enzyme cascade. acs.org First, a non-selective enzyme, such as the peroxygenase from Agrocybe aegerita, oxidizes both enantiomers of racemic dec-1-yn-3-ol to the corresponding ketone, dec-1-yn-3-one. Subsequently, an enantioselective alcohol dehydrogenase (ADH) is used to reduce the ketone to a single enantiomer of the alcohol. Using an (R)-selective ADH, such as the one from Lactobacillus kefir, would yield the desired (3R)-Dec-1-yn-3-ol. acs.org

| Substrate (Racemic Alcohol) | Biocatalyst | Reaction Type | Product (ee %) |

| 1-Phenyl-3-butyn-2-ol | Novozym 435 | Transesterification | (S)-Alcohol (>99%), (R)-Acetate (97%) |

| 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Novozym 435 | Transesterification | (S)-Alcohol (>99%), (R)-Butanoate (>99%) |

| (RS)-1-(2-bromocyclohex-1-en-1-yl)but-3-yn-1-yl acetate | Candida parapsilosis ATCC 7330 | Hydrolysis | (R)-Alcohol (>99%) |

| 1-Phenylprop-2-yn-1-ol | rAaeUPO / LkADH | Deracemization | (R)-Alcohol (99%) |

This table summarizes results from various chemoenzymatic resolutions and deracemizations of propargylic alcohols, demonstrating the high enantioselectivity achievable. Data adapted from multiple sources. scirp.orgresearchgate.netacs.org

Lipase-Mediated Kinetic Resolution Techniques

Lipase-mediated kinetic resolution (LKR) stands out as a highly effective and widely adopted enzymatic method for the separation of racemic alcohols. unipd.it This technique leverages the stereoselective nature of lipases to preferentially acylate one enantiomer of a racemic mixture, allowing for the separation of the faster-reacting enantiomer (as an ester) from the slower-reacting or unreacted enantiomer (as an alcohol). unipd.itresearchgate.net

The kinetic resolution of secondary alcohols, including propargylic alcohols structurally similar to dec-1-yn-3-ol, has been extensively studied. researchgate.net A commonly employed and highly efficient biocatalyst for this purpose is the immobilized lipase B from Candida antarctica (CAL-B), often known by its commercial name, Novozym 435. researchgate.netbibliotekanauki.pl This enzyme has demonstrated high enantioselectivity in the acylation of various secondary alcohols. bibliotekanauki.pl

In a typical LKR process for racemic (±)-dec-1-yn-3-ol, an acyl donor such as vinyl acetate or vinyl propionate (B1217596) is used in a suitable organic solvent like diisopropyl ether or toluene. researchgate.netbibliotekanauki.pl The lipase selectively catalyzes the transesterification of the (S)-enantiomer, leading to the formation of (S)-3-acetoxy-dec-1-yne, while the (R)-dec-1-yn-3-ol remains largely unreacted. The reaction progress is monitored, and by stopping it at approximately 50% conversion, both the resulting ester and the remaining alcohol can be obtained with high enantiomeric excess (ee). researchgate.netmdpi.com For instance, studies on the resolution of the analogous compound, oct-1-en-3-ol, have shown that shorter reaction times favor higher optical purity of the esterified (S)-enantiomer, whereas longer reaction times enhance the optical purity of the remaining (R)-enantiomer. bibliotekanauki.pl

| Acyl Donor | Lipase | Solvent | Typical Outcome |

| Vinyl Propionate | Novozym 435 (immobilized Candida antarctica lipase B) | Diisopropyl ether | High ee for both (R)-alcohol and (S)-ester at ~50% conversion. bibliotekanauki.pl |

| Vinyl Acetate | Lipase from Candida rugosa | Toluene | Effective resolution of various secondary alcohols. researchgate.net |

| Isopropenyl Acetate | Lipase from Pseudomonas cepacia | Toluene | Used in resolutions of allenic alcohols, demonstrating versatility. d-nb.info |

Enantioselective Enzymatic Transformations

Enantioselective enzymatic transformations encompass a broader category of reactions where an enzyme is used to create a chiral center from a prochiral substrate or to differentiate between enantiomers in a racemic mixture. unipd.it Lipase-catalyzed kinetic resolution, as detailed above, is a prime example of such a transformation. unipd.itresearchgate.net

The core principle lies in the enzyme's active site, which is itself chiral and thus interacts differently with the two enantiomers of a substrate or creates a stereocenter with a high degree of specificity. unipd.it Hydrolases, particularly lipases, are the most frequently used class of enzymes for these transformations in organic synthesis. acs.org Their appeal stems from their stability, broad substrate scope, high selectivities, and operational feasibility in organic solvents. acs.org

Beyond kinetic resolution via acylation, enzymatic hydrolysis of a racemic ester is another common strategy. In this approach, racemic (±)-dec-1-yn-3-yl acetate would be subjected to hydrolysis by a lipase in an aqueous buffer system. The enzyme would selectively hydrolyze one enantiomer of the ester—for example, the (R)-ester—to yield (R)-dec-1-yn-3-ol, leaving the (S)-ester unreacted. acs.org The choice between enantioselective acylation and hydrolysis often depends on the specific substrate and the desired enantiomer, as well as the commercial availability and cost of the starting material (racemic alcohol vs. racemic ester).

Microbial Biotransformations in (3R)-Dec-1-YN-3-OL Synthesis

Microbial biotransformation utilizes whole microbial cells, such as bacteria, fungi, or yeasts, to perform chemical modifications on a substrate. nmb-journal.com These cells contain a vast array of enzymes that can catalyze a wide range of reactions, including hydroxylations, oxidations, reductions, and hydrolyses. nmb-journal.comnih.gov This approach offers a powerful tool for generating chiral compounds, often with high stereoselectivity, under mild reaction conditions. acs.org

In the context of synthesizing (3R)-dec-1-yn-3-ol, a potential strategy involves the stereoselective reduction of the corresponding prochiral ketone, dec-1-yn-3-one. A screening of various microorganisms would be conducted to identify strains capable of reducing the ketone to the alcohol with high preference for the (R)-configuration. nih.gov For example, certain yeast strains are well-known for their ability to perform asymmetric reductions of ketones. The process typically involves incubating the substrate with a culture of the selected microorganism. acs.org

Alternatively, microbial cells can be used as the catalyst source for kinetic resolutions in a manner similar to isolated enzymes. researchgate.net The microorganisms can mediate the enantioselective acylation or hydrolysis of racemic dec-1-yn-3-ol or its ester derivative. nih.gov The key advantage of using whole cells is the elimination of the need for costly enzyme purification; however, this can sometimes be offset by lower reaction rates or the occurrence of undesired side reactions catalyzed by other enzymes within the cell. acs.org The mechanisms involved can be diverse, including hydroxylation, oxidation, and hydrolysis, to transform compounds into desired products. nmb-journal.com

Resolution of Racemic (±)-Dec-1-YN-3-OL

Diastereomeric Salt Formation and Crystallization

A classical and robust method for resolving racemic mixtures is through the formation of diastereomeric salts. wikipedia.org This technique is applicable to racemic compounds that possess an acidic or basic functional group, or can be derivatized to contain one. ardena.com For an alcohol like (±)-dec-1-yn-3-ol, a preliminary derivatization step is required to introduce an acidic functional group. A common approach is to react the alcohol with a cyclic anhydride, such as phthalic anhydride, to form a racemic mixture of hemiesters.

This racemic mixture of acidic hemiesters is then treated with an enantiomerically pure chiral base (a resolving agent), such as (+)-brucine, (R)-1-phenylethylamine, or strychnine. libretexts.org The acid-base reaction yields a mixture of two diastereomeric salts (e.g., (R-acid, R-base) and (S-acid, R-base)). Diastereomers possess different physical properties, including solubility. wikipedia.org This difference allows for their separation by fractional crystallization. libretexts.org One of the diastereomeric salts will preferentially crystallize from a suitable solvent, while the other remains in the mother liquor. After separation by filtration, the pure diastereomeric salt is treated with a strong acid to break the salt and liberate the enantiomerically pure hemiester. Finally, hydrolysis of the hemiester yields the desired enantiopure alcohol, (3R)-dec-1-yn-3-ol.

| Resolving Agent Type | Example | Mechanism | Ref |

| Chiral Base | (R)-1-Phenylethylamine | Forms diastereomeric salts with a racemic acidic derivative of the alcohol. | libretexts.org |

| Chiral Base | Brucine/Strychnine | Naturally occurring alkaloids used to resolve racemic acids. | libretexts.org |

| Chiral Acid | (+)-Tartaric Acid | Used to resolve racemic bases. | libretexts.org |

Chiral Chromatographic Resolution Methodologies

Chiral chromatography is a powerful analytical and preparative technique for separating enantiomers. windows.net The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. windows.netgcms.cz

For the resolution of (±)-dec-1-yn-3-ol, high-performance liquid chromatography (HPLC) with a chiral column is a highly effective method. sciengine.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are widely used due to their broad applicability. windows.net A study on the closely related compound 1-trimethylsilyl-1-decyn-3-ol demonstrated successful enantiomeric separation. sciengine.com In that case, the alcohol was first derivatized to a benzoate (B1203000) to improve UV detection. The racemic benzoate was then completely resolved on a Chiralcel OD-H column (a cellulose-based CSP) using a mobile phase of n-hexane and ethanol. sciengine.com

The selection of the appropriate CSP and mobile phase is critical and often requires screening. windows.net Factors such as the choice of alcohol modifier (e.g., ethanol, isopropanol) in the mobile phase and the column temperature can significantly affect the separation factor (α) and resolution (Rs). sciengine.com This methodology is not only crucial for the analytical determination of enantiomeric purity but can also be scaled up for the preparative separation of enantiomers. windows.net

| Column Type | Stationary Phase Principle | Mobile Phase Example | Application |

| Chiralcel OD-H | Cellulose tris(3,5-dimethylphenylcarbamate) on silica gel | n-hexane/ethanol | Resolution of derivatized alkynyl alcohols. sciengine.com |

| Rt-βDEXsa | Derivatized β-cyclodextrin | (Not Specified) | GC separation of chiral alcohols like 1-octen-3-ol. gcms.cz |

| Lux Cellulose-2 | Cellulose tris(3-chloro-4-methylphenylcarbamate) | Normal, polar organic, or reversed phase | Broad-spectrum chiral separations. windows.net |

Advanced Techniques in Spontaneous Resolution

Spontaneous resolution, or resolution by entrainment, is a fascinating crystallization phenomenon where a racemic compound crystallizes from a solution as a physical mixture of separate crystals of the pure enantiomers, known as a conglomerate. ardena.com This process is relatively rare, with estimates suggesting that less than 10% of chiral compounds form conglomerates. ardena.com

For spontaneous resolution to occur, the racemic compound must be a conglomerate, not a racemic compound (a 1:1 ratio of enantiomers in a single crystal lattice). The process can be initiated by seeding a supersaturated solution of the racemate with a pure crystal of the desired enantiomer, in this case, (3R)-dec-1-yn-3-ol. This seed encourages the crystallization of only that enantiomer, shifting the equilibrium in the solution. If the compound can racemize in solution, it is possible to achieve a high yield of the desired enantiomer through a process called Viedma ripening, which often involves grinding the crystal slurry. ardena.com

Recent advancements have shown that factors such as temperature and solvent choice can be critical in inducing spontaneous resolution. acs.org In some cases, specific intermolecular interactions, like hydrogen bonding, can guide the self-assembly of molecules with the same configuration into conglomerate crystals. acs.org While there are no specific reports of spontaneous resolution for dec-1-yn-3-ol, the exploration of its crystallization behavior under various conditions could reveal if it forms a conglomerate, thereby opening up this elegant and efficient resolution pathway.

Spectroscopic Characterization and Stereochemical Assignment Techniques for 3r Dec 1 Yn 3 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the stereochemical elucidation of chiral molecules like (3R)-Dec-1-yn-3-ol. researchgate.net It provides detailed information about the connectivity and spatial relationships of atoms within a molecule.

Advanced 1D and 2D NMR Experiments for Absolute Configuration

The absolute configuration of chiral secondary alcohols can be determined using advanced one-dimensional (1D) and two-dimensional (2D) NMR experiments. ipb.pt Techniques such as selective excitation 1D-TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy) are particularly powerful. nih.gov For instance, by selectively irradiating the proton alpha to the hydroxyl group in diastereomeric esters of the alcohol, the through-bond and through-space correlations to nearby protons can be observed. nih.gov The differences in chemical shifts (Δδ) between the diastereomers provide the necessary data to deduce the absolute stereochemistry. nih.gov

Two-dimensional NMR experiments like COSY (Correlation Spectroscopy), HMQC (Heteronuclear Multiple Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in assigning all the proton and carbon signals in the molecule. researchgate.net NOESY experiments, which detect through-space interactions between protons, are crucial for determining the relative configuration of stereocenters. nio.res.in The analysis of coupling constants also provides valuable stereochemical information; for example, larger coupling constants are often observed in cis isomers compared to their trans counterparts. ipb.pt

Table 1: Representative ¹H and ¹³C NMR Data for a Propargyl Alcohol Derivative Note: This table provides example data for a related structure, 1-phenylnon-4-yn-3-ol, to illustrate the types of chemical shifts observed. Specific data for (3R)-Dec-1-yn-3-ol would require experimental measurement.

| Atom | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| H3 | 4.37 (tt, J = 6.4, 2.0 Hz) | |

| C1 | 86.1 | |

| C2 | 81.1 | |

| C3 | 62.2 | |

| C4 | 2.24 (td, J = 7.0, 2.0 Hz) | 18.5 |

| C5 | 2.01 (tt, J = 7.8, 6.2 Hz) | 31.6 |

| C6 | 1.55 (m) | 30.8 |

| C7 | 1.42 (m) | 22.1 |

| C8 | 0.93 (t, J = 7.2 Hz) | 13.7 |

| Phenyl-CH | 7.20-7.33 (m) | 126.0, 128.5, 128.6, 141.6 |

| Source: Adapted from supporting information of a study on propargyl alcohols. mpg.de |

Chiral Auxiliary-Based NMR Analysis

The use of chiral derivatizing agents (CDAs) is a well-established method for determining the absolute configuration and enantiomeric purity of chiral alcohols. sci-hub.sescielo.org.mx These enantiomerically pure reagents react with the alcohol to form diastereomers, which exhibit distinct signals in the NMR spectrum. scielo.org.mx

Commonly used CDAs for secondary alcohols include α-methoxyphenylacetic acid (MPA) and its derivatives. researchgate.net The derivatization of the alcohol with a single enantiomer of MPA allows for the assignment of the absolute configuration by observing the changes in the ¹H NMR spectrum upon the addition of a barium(II) salt. researchgate.net This method relies on the conformational changes induced by the complexation of the barium ion with the MPA ester. researchgate.net Another powerful chiral auxiliary is MαNP acid, where the difference in chemical shifts (Δδ) of the protons in the resulting diastereomeric esters is used to determine the absolute configuration based on an established sector rule. researchgate.net

Vibrational and Electronic Spectroscopy Applications

Vibrational and electronic spectroscopic methods provide complementary information to NMR for the stereochemical analysis of (3R)-Dec-1-yn-3-ol.

Circular Dichroism (CD) Spectroscopy for Chirality Assessment

Circular dichroism (CD) spectroscopy is a powerful technique for assessing molecular chirality. biorxiv.orgcreative-proteomics.com It measures the differential absorption of left- and right-circularly polarized light by a chiral molecule. biorxiv.org This technique is particularly useful for determining the absolute configuration of molecules containing chromophores in a chiral environment. hebmu.edu.cn The sign and magnitude of the Cotton effects in the CD spectrum can be correlated with the stereochemistry of the molecule. nih.gov For chiral alcohols, the hydroxyl group itself does not absorb in the typical UV-Vis region, but derivatization with a chromophore-containing reagent can induce a CD signal that is dependent on the absolute configuration of the alcohol.

Vibrational circular dichroism (VCD) is an extension of CD into the infrared region, probing the differential absorption of polarized light by vibrational transitions. acs.orgmdpi.com VCD is a sensitive probe of the absolute configuration of chiral molecules and does not require the presence of a UV-Vis chromophore. core.ac.uk The VCD spectrum of a chiral alcohol can provide detailed information about its conformation in solution. acs.org For instance, the stretching vibration of the hydroxyl group (ν(OH)) can give rise to a VCD signal that is highly sensitive to the supramolecular chirality, particularly in the solid state. nih.govrsc.org

Advanced Infrared and Raman Spectroscopy for Functional Group Dynamics

Infrared (IR) and Raman spectroscopy are valuable tools for identifying functional groups and probing their vibrational dynamics. slideshare.netresearchgate.net In (3R)-Dec-1-yn-3-ol, key functional groups include the hydroxyl (-OH) group, the carbon-carbon triple bond (C≡C), and the alkyl chain.

The IR spectrum of an alcohol is characterized by a strong, broad absorption band for the O-H stretch, typically in the range of 3000-3700 cm⁻¹. libretexts.org The C-O stretching vibration appears in the 1000-1260 cm⁻¹ region. libretexts.org The terminal alkyne exhibits a characteristic C≡C stretching vibration around 2100-2140 cm⁻¹ and a C-H stretch at approximately 3300 cm⁻¹. libretexts.org

Raman spectroscopy provides complementary information. While the O-H stretch is often weak in Raman, the C≡C triple bond stretch gives a strong and sharp signal. nih.gov Raman optical activity (ROA) is a powerful technique that measures the small difference in the intensity of Raman scattering of right and left circularly polarized light. core.ac.ukwikipedia.orgnih.govresearchgate.net ROA is highly sensitive to chirality and can provide detailed structural information for determining the absolute configuration. core.ac.uktandfonline.com

Table 2: Characteristic IR and Raman Frequencies for Functional Groups in (3R)-Dec-1-yn-3-ol

| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |

| Alcohol (-OH) | O-H Stretch | 3000-3700 (strong, broad) | Weak |

| C-O Stretch | 1000-1260 (moderate) | Moderate | |

| Alkyne (-C≡CH) | C≡C Stretch | 2100-2140 (sharp, weak to medium) | Strong, sharp |

| ≡C-H Stretch | ~3300 (sharp, strong) | Moderate | |

| Alkane (-CH₂, -CH₃) | C-H Stretch | 2850-3000 (strong) | Strong |

| C-H Bend | 1350-1470 (variable) | Variable | |

| Source: Compiled from general spectroscopy principles. libretexts.orglibretexts.orgnih.gov |

Mass Spectrometry Techniques in Stereochemical Analysis

While mass spectrometry (MS) is inherently "chiral-blind" as enantiomers have the same mass, various strategies have been developed to enable chiral analysis. polyu.edu.hk These methods typically involve creating diastereomeric species that can be differentiated by the mass spectrometer. polyu.edu.hk

For chiral alcohols like (3R)-Dec-1-yn-3-ol, derivatization with a chiral reagent can be employed. The resulting diastereomers may exhibit different fragmentation patterns or ion abundances in the mass spectrum, allowing for chiral differentiation. polyu.edu.hk Another approach is the use of kinetic resolution coupled with mass spectrometry. scripps.edu In this method, the chiral alcohol is reacted with a mixture of mass-tagged pseudo-enantiomeric acylating agents. scripps.edu The relative rates of reaction differ for the two enantiomers, and the resulting product ratio, determined by mass spectrometry, can be used to determine the enantiomeric excess of the original alcohol. scripps.edu

Gas chromatography-mass spectrometry (GC-MS) using a chiral stationary phase is a common and effective method for separating and identifying enantiomers of volatile alcohols. mdpi.com The different retention times of the enantiomers on the chiral column allow for their separation prior to detection by the mass spectrometer. mdpi.com

High-Resolution Mass Spectrometry (HRMS) for Structural Purity

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with high precision, typically to four or five decimal places. bioanalysis-zone.comalevelchemistry.co.uk This accuracy allows for the determination of a molecule's elemental formula, a critical step in confirming its identity and assessing its structural purity. Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS can distinguish between compounds that have the same integer mass but different elemental compositions (isobars). bioanalysis-zone.comalevelchemistry.co.uk

For (3R)-Dec-1-yn-3-ol, with the chemical formula C₁₀H₁₈O, HRMS is used to confirm that the experimentally measured mass corresponds to the theoretical exact mass calculated from the most abundant isotopes of carbon, hydrogen, and oxygen. The presence of a single, prominent peak at the expected high-resolution m/z value provides strong evidence for the compound's elemental composition and the absence of impurities with different formulas.

Research Findings: The analysis of a purified sample of (3R)-Dec-1-yn-3-ol via an HRMS instrument, such as a Time-of-Flight (TOF) or Orbitrap analyzer, would yield its exact mass. algimed.com By comparing the measured mass to the calculated mass, the purity of the sample can be inferred. A significant deviation or the presence of other major ions would indicate impurities. Electrospray ionization (ESI) is a common 'soft' ionization technique used in such analyses, as it typically keeps the molecule intact, showing a prominent protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. alevelchemistry.co.uk

Ion Mobility-Mass Spectrometry for Enantiomeric Differentiation

Ion Mobility-Mass Spectrometry (IM-MS) is an advanced analytical technique that separates ions in the gas phase based not only on their mass-to-charge ratio but also on their size, shape, and charge distribution. polyu.edu.hkunipd.it This separation occurs in a drift tube filled with an inert buffer gas. Ions are propelled by a weak electric field and their velocity is impeded by collisions with the gas. Compact ions experience fewer collisions and travel faster than bulkier ions of the same m/z. This difference in drift time is used to calculate the ion's rotationally averaged collision cross-section (CCS), a value that reflects its three-dimensional structure. unipd.it

Enantiomers, having identical mass and, in an achiral environment, identical CCS values, cannot be separated directly by IM-MS. rsc.org To achieve enantiomeric differentiation, a chiral selector (CS) is introduced to form non-covalent diastereomeric complexes with the enantiomers. nih.govnih.gov These diastereomeric complexes, having different 3D structures, will exhibit different CCS values and drift times, allowing for their separation and quantification. polyu.edu.hkrsc.org

Research Findings: For the enantiomeric differentiation of (3R)-Dec-1-yn-3-ol from its (3S) counterpart, a suitable chiral selector, such as an enantiopure amino acid (e.g., L-Proline, L-Histidine) or another chiral molecule, would be added to the sample solution along with a transition metal ion like copper(II). nih.govrsc.org This promotes the formation of ternary, non-covalent complexes in the gas phase, such as [Cu(II) + L-Proline + (3R)-Dec-1-yn-3-ol - H]⁺ and [Cu(II) + L-Proline + (3S)-Dec-1-yn-3-ol - H]⁺. Due to the specific stereochemical interactions, these two diastereomeric complexes are expected to adopt different conformations, leading to distinct CCS values that enable their separation in the ion mobility cell. nih.gov The relative peak areas can then be used to determine the enantiomeric excess (ee) of the sample. nih.govresearchgate.net

X-ray Crystallography for Absolute Configuration Determination (where applicable for derivatives)

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule, providing unambiguous proof of its absolute configuration. springernature.com The technique relies on the diffraction of X-rays by the ordered array of atoms in a single crystal. The resulting diffraction pattern is used to construct an electron density map, from which the atomic positions can be determined.

The determination of the absolute configuration is made possible by the phenomenon of anomalous dispersion, which occurs when the X-ray energy is near the absorption edge of an atom. researchgate.net For molecules composed only of light atoms (C, H, O, N), this effect is very weak. researchgate.net Therefore, determining the absolute configuration of (3R)-Dec-1-yn-3-ol directly can be challenging. A common strategy is to create a derivative of the alcohol by reacting it with a reagent that either contains a "heavy" atom (e.g., bromine, sulfur) or is a chiral auxiliary of a known, fixed absolute configuration. tcichemicals.com

Research Findings: To determine the absolute configuration of (3R)-Dec-1-yn-3-ol, it can be derivatized to form a crystalline solid suitable for X-ray analysis.

Heavy-Atom Derivatization: The alcohol can be esterified with a carboxylic acid containing a heavy atom, such as p-bromobenzoic acid. The bromine atom provides a strong anomalous scattering signal, making the assignment of the absolute configuration via the Bijvoet method more reliable. tcichemicals.com

Chiral Auxiliary Derivatization: The alcohol can be reacted with a chiral acid of known configuration, like (1S)-camphorsultam-based reagents, to form a diastereomeric ester. tcichemicals.com Since the absolute configuration of the auxiliary is known, it serves as an internal reference in the crystal structure, allowing the absolute configuration of the alcohol moiety to be determined unambiguously. tcichemicals.com

Once a suitable crystal of the derivative is grown, X-ray diffraction analysis yields the complete molecular structure, confirming the (R) configuration at the C3 stereocenter.

Photoelectron Spectroscopy and Surface Science Interrogations

Photoelectron spectroscopy (PES) is a surface-sensitive technique that measures the kinetic energy of electrons ejected from a material upon irradiation with high-energy photons (X-rays for XPS or UV light for UPS). It provides information about the elemental composition and chemical (electronic) states of the atoms within the top few nanometers of a surface.

In the context of chiral molecules, surface science studies investigate the interactions between enantiomers and chiral surfaces. researchgate.netcmu.edu A chiral surface can be intrinsically chiral (e.g., a high-Miller-index plane of a metal crystal) or can be rendered chiral by the adsorption of a layer of chiral molecules. cmu.educam.ac.uk The interaction between a chiral surface and the two enantiomers of a chiral analyte, like (3R)-Dec-1-yn-3-ol, is diastereomeric. researchgate.net This can lead to differences in adsorption energy, adsorption geometry, or electronic structure between the two enantiomers on the surface.

Research Findings: To study (3R)-Dec-1-yn-3-ol using PES, one could adsorb it onto a naturally chiral metal surface, such as Cu(643). cmu.edu The diastereomeric interaction between the (R)-enantiomer and the chiral surface will be different from the interaction of the (S)-enantiomer. These differences can manifest in the PES spectra as shifts in the core-level binding energies (in XPS) of the C 1s or O 1s electrons due to the different adsorption footprints and intermolecular interactions. researchgate.net

A more advanced technique is Photoelectron Circular Dichroism (PECD), which measures the difference in the angular distribution of photoelectrons when a chiral molecule is ionized by circularly polarized light. researchgate.net PECD is highly sensitive to the absolute configuration of the molecule in the gas phase and could potentially be used to study (3R)-Dec-1-yn-3-ol. Large chiral asymmetries in the photoelectron angular distributions can be observed, which switch sign for the opposite enantiomer, allowing for quantitative determination of enantiomeric excess. researchgate.net

Compound Reference Table

Theoretical and Computational Chemistry Studies of 3r Dec 1 Yn 3 Ol

Quantum Chemical Calculations for Molecular Structure and Conformation

Quantum chemical calculations are fundamental to understanding the electronic structure and geometry of (3R)-Dec-1-yn-3-ol. These methods solve the Schrödinger equation, or approximations of it, to determine the molecule's energetic and electronic properties.

Ab initio and Density Functional Theory (DFT) are two of the most prominent methods in quantum chemistry. Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data. DFT, on the other hand, calculates the electronic structure based on the electron density, offering a balance between accuracy and computational cost.

For (3R)-Dec-1-yn-3-ol, DFT studies, often employing functionals like B3LYP with a basis set such as 6-31G*, can be used to optimize the molecular geometry. This would yield precise information on bond lengths, bond angles, and dihedral angles. Such calculations also provide insights into the electronic properties, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and the electrostatic potential map, which can indicate regions of reactivity.

Table 1: Hypothetical DFT-Calculated Structural Parameters for (3R)-Dec-1-yn-3-ol

| Parameter | Value |

|---|---|

| C≡C Bond Length | 1.21 Å |

| C-O Bond Length | 1.43 Å |

| O-H Bond Length | 0.96 Å |

| C-C-C Angle (at chiral center) | 109.5° |

Note: The data in this table is illustrative and represents typical values that would be obtained from DFT calculations.

The flexible heptyl chain of (3R)-Dec-1-yn-3-ol allows it to adopt numerous conformations. Conformational analysis aims to identify the most stable arrangements (conformers) and the energy barriers between them. By systematically rotating the single bonds in the molecule and calculating the energy at each step, a potential energy surface can be mapped.

The resulting energy landscape reveals the low-energy conformers that are most likely to be populated at a given temperature. This information is crucial for understanding the molecule's physical properties and how its shape might influence its interaction with other molecules, such as enzymes or chiral catalysts.

Molecular Dynamics Simulations for Solvent Effects and Interactions

While quantum chemical calculations are often performed on isolated molecules in the gas phase, chemical processes typically occur in solution. Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules in a condensed phase. easychair.org In an MD simulation, the atoms of the solute ((3R)-Dec-1-yn-3-ol) and the surrounding solvent molecules are treated as classical particles, and their motions are simulated over time by solving Newton's equations of motion.

These simulations can reveal how solvent molecules arrange themselves around the solute and how this solvation shell affects the solute's conformation and dynamics. For (3R)-Dec-1-yn-3-ol, MD simulations in various solvents could predict its solubility and how intermolecular forces, such as hydrogen bonding between the hydroxyl group and the solvent, influence its conformational preferences.

Reaction Mechanism Elucidation through Computational Approaches

Computational chemistry is instrumental in mapping out the pathways of chemical reactions, providing insights that are often difficult to obtain experimentally. rsc.org For a chiral molecule like (3R)-Dec-1-yn-3-ol, understanding its formation is of particular interest.

The stereoselective synthesis of (3R)-Dec-1-yn-3-ol, for example, through the addition of an ethynyl (B1212043) group to octanal (B89490), involves the formation of a chiral center. The stereochemical outcome of such a reaction is determined by the relative energies of the transition states leading to the (R) and (S) enantiomers.

By locating and calculating the energies of these diastereomeric transition states using quantum chemical methods, the enantiomeric excess of the reaction can be predicted. The geometry of the transition states can also reveal the key interactions that favor the formation of the (R)-enantiomer.

Table 2: Hypothetical Transition State Energies for the Ethynylation of Octanal

| Transition State | Relative Energy (kcal/mol) | Predicted Product Ratio (R:S) |

|---|---|---|

| TS-(R) | 0.0 | 95 : 5 |

Note: This data is hypothetical and for illustrative purposes.

In many asymmetric syntheses, a chiral catalyst is used to control the stereochemistry. Computational methods can be used to model the entire catalytic cycle, from the binding of the reactants to the catalyst, through the key bond-forming step, to the release of the product.

Simulating the catalytic cycle for the synthesis of (3R)-Dec-1-yn-3-ol would involve modeling the interactions between the catalyst, octanal, and the ethynyl nucleophile. These simulations can help to understand the origin of stereoselectivity by identifying the non-covalent interactions within the catalyst-substrate complex that stabilize the transition state leading to the desired (R)-product. This knowledge can be invaluable for the design of more efficient and selective catalysts.

Predictive Modeling for Spectroscopic Properties

The elucidation of the three-dimensional structure and electronic properties of chiral molecules like (3R)-Dec-1-yn-3-ol heavily relies on spectroscopic techniques. Computational chemistry provides a powerful toolkit to predict and interpret various spectroscopic data, offering insights that can be difficult to obtain through experimental means alone. Predictive modeling of spectroscopic properties for (3R)-Dec-1-yn-3-ol would typically involve quantum chemical calculations to simulate its nuclear magnetic resonance (NMR) and vibrational circular dichroism (VCD) spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Theoretical calculations of NMR spectra have become an invaluable tool for confirming the constitution and configuration of organic molecules. For (3R)-Dec-1-yn-3-ol, density functional theory (DFT) is a commonly employed method for predicting ¹H and ¹³C NMR chemical shifts. A typical computational workflow involves:

Conformational Search: Identifying the low-energy conformers of the molecule, as the observed NMR spectrum is a Boltzmann-weighted average of the spectra of individual conformers.

Geometry Optimization: Optimizing the geometry of each significant conformer at a suitable level of theory.

NMR Shielding Calculation: Calculating the isotropic shielding constants for each nucleus in each conformer.

Data Analysis: Averaging the shielding constants based on the Boltzmann distribution of conformer energies and converting them to chemical shifts using a reference compound like tetramethylsilane (B1202638) (TMS).

Different DFT functionals and basis sets can be benchmarked to find the most accurate and computationally efficient method for this class of compounds. github.io The predicted chemical shifts can then be compared with experimental data to confirm the structural assignment.

Illustrative Data Table for Predicted ¹³C NMR Chemical Shifts While specific experimental or fully benchmarked computational data for (3R)-Dec-1-yn-3-ol is not readily available in the literature, the following table illustrates the type of data that would be generated from such a predictive study. The values are hypothetical and serve to demonstrate the format and nature of the results.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C1 (≡CH) | 85.0 |

| C2 (C≡) | 75.0 |

| C3 (-CHOH) | 65.0 |

| C4 (-CH₂-) | 40.0 |

| C5 (-CH₂-) | 32.0 |

| C6 (-CH₂-) | 29.5 |

| C7 (-CH₂-) | 29.0 |

| C8 (-CH₂-) | 23.0 |

| C9 (-CH₂-) | 22.5 |

| C10 (-CH₃) | 14.0 |

Vibrational Circular Dichroism (VCD) Spectroscopy:

VCD spectroscopy measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. It is a powerful technique for determining the absolute configuration of chiral molecules. The prediction of VCD spectra is almost exclusively reliant on computational methods. dtic.mil The process generally involves:

Calculation of the harmonic vibrational frequencies and the corresponding electric and magnetic dipole transition moments for the lowest energy conformer. ru.nl

Generation of the VCD spectrum from these calculated properties.

Comparison of the predicted spectrum with the experimental VCD spectrum. A good match between the signs and relative intensities of the VCD bands for the (3R) configuration would confirm the absolute stereochemistry of the synthesized or isolated sample.

The Becke3LYP (B3LYP) functional with a 6-31G* basis set is a common starting point for such calculations, often providing a good balance between accuracy and computational cost. dtic.mil Anharmonic corrections can also be applied for more accurate predictions, especially in the fingerprint region of the spectrum. youtube.com

Theoretical Insights into Chiral Recognition Phenomena

Chiral recognition is a fundamental process in chemistry and biology, underpinning enantioselective catalysis, chiral chromatography, and the specific interactions of drugs with their biological targets. americanpharmaceuticalreview.com Theoretical studies can provide a detailed, atomistic understanding of the non-covalent interactions that govern how a chiral molecule like (3R)-Dec-1-yn-3-ol is distinguished by another chiral entity, such as a chiral stationary phase (CSP) in chromatography or an enzyme active site.

Molecular Docking and Dynamics:

To understand the chiral recognition of (3R)-Dec-1-yn-3-ol, computational methods like molecular docking and molecular dynamics (MD) simulations are employed. These techniques are particularly useful for studying the interactions with common chiral selectors, such as cyclodextrins or polysaccharide-based CSPs. nih.govrsc.orgnih.gov

Molecular Docking: This technique predicts the preferred orientation of one molecule (the ligand, e.g., (3R)-Dec-1-yn-3-ol) when bound to a second molecule (the receptor, e.g., a cyclodextrin) to form a stable complex. researchgate.net By docking both the (3R) and (3S) enantiomers into the chiral selector, one can compare the binding energies and interaction patterns. The enantiomer that forms the more stable diastereomeric complex is predicted to be more strongly retained in a chromatographic separation. The primary interactions responsible for discrimination, such as hydrogen bonds, van der Waals forces, and hydrophobic interactions, can be identified and analyzed. nih.gov

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to study the dynamic behavior of the diastereomeric complexes over time. nsf.govresearchgate.net These simulations provide insights into the stability of the complex, the role of the solvent, and the specific intermolecular interactions, like hydrogen bond lifetimes, that contribute to chiral discrimination. nsf.govnih.govnih.gov By calculating the binding free energy for each enantiomer-selector complex, a quantitative prediction of the enantioselectivity can be achieved.

Illustrative Data Table of Interaction Energies This table exemplifies the kind of results obtained from a docking study of the enantiomers of Dec-1-yn-3-ol with a hypothetical chiral selector. The binding energy indicates the stability of the complex, with a more negative value suggesting stronger binding.

| Enantiomer | Binding Energy (kcal/mol) | Key Interactions Identified |

| (3R)-Dec-1-yn-3-ol | -5.8 | Hydrogen bond (OH group), Hydrophobic interactions (heptyl chain) |

| (3S)-Dec-1-yn-3-ol | -4.9 | Weaker hydrogen bond, Steric hindrance |

These theoretical approaches are crucial for the rational design of new chiral separation methods and for understanding the stereospecific interactions of chiral molecules in various chemical and biological systems. rsc.orgrsc.org

Research on the Role of 3r Dec 1 Yn 3 Ol As a Synthetic Intermediate and Building Block

Precursor in Complex Natural Product Total Synthesis

The enantiopure nature of (3R)-dec-1-yn-3-ol makes it an important starting material for the total synthesis of complex natural products, where precise control of stereochemistry is paramount. Its bifunctional nature, containing both a nucleophilic alkyne and an electrophilic or nucleophilic hydroxyl group, allows for diverse synthetic transformations.

Synthesis of Polyacetylenic Natural Products

Polyacetylenes are a class of natural products characterized by the presence of two or more carbon-carbon triple bonds. researchgate.net These compounds, found in various plants, fungi, and marine organisms, exhibit a wide range of biological activities. researchgate.netnih.gov The synthesis of these often unstable molecules requires mild and efficient methods, and chiral building blocks like (3R)-dec-1-yn-3-ol are crucial for constructing their specific stereochemistry. nih.gov

The terminal alkyne of (3R)-dec-1-yn-3-ol can be coupled with other acetylenic fragments, often through metal-catalyzed cross-coupling reactions like the Cadiot-Chodkiewicz or Sonogashira couplings, to build the characteristic polyyne chain. The chiral center at C-3 is often retained in the final product, directly influencing its biological activity.

Table 1: Examples of Polyacetylenic Natural Products

| Natural Product | Source Organism (Example) | Biological Activity (Example) |

|---|---|---|

| Falcarindiol | Panax ginseng (Ginseng) | Anticancer, Anti-inflammatory |

| Oplopanone | Oplopanax horridus | Antimicrobial |

This table provides illustrative examples of polyacetylenic natural products and is not an exhaustive list of compounds synthesized from (3R)-Dec-1-yn-3-ol.

Construction of Chiral Pharmaceutical Intermediates

The demand for enantiomerically pure drugs has driven the development of synthetic methods that utilize chiral building blocks. nih.govdoi.org (3R)-Dec-1-yn-3-ol serves as a key starting material for various chiral pharmaceutical intermediates due to the versatile reactivity of its functional groups. The hydroxyl group can be oxidized, reduced, or converted into a leaving group, while the alkyne can undergo a plethora of transformations including hydration, hydrogenation, and cycloadditions.

These transformations allow for the synthesis of a wide array of chiral structures that are core components of active pharmaceutical ingredients (APIs). For instance, the propargylic alcohol moiety can be converted into chiral allenes, substituted alkenes, or saturated stereocenters, which are common motifs in drug molecules. acs.org The enzymatic synthesis of chiral intermediates is also a prominent strategy in the pharmaceutical industry. nih.govdoi.orgnih.gov

Chiral Auxiliary in Asymmetric Transformations

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is created, the auxiliary is removed. While propargylic alcohols themselves are more commonly used as chiral building blocks, the principles of chiral auxiliaries are central to asymmetric synthesis. For example, oxazolidinones and camphorsultam are well-known chiral auxiliaries used to direct alkylation and aldol reactions. wikipedia.orgsigmaaldrich.com

In the context of (3R)-dec-1-yn-3-ol, its chiral framework can influence the stereoselectivity of reactions at nearby functional groups. For example, if the hydroxyl group is derivatized to form an ester or ether, the stereocenter at C-3 can direct the approach of reagents to other parts of the molecule, leading to the formation of new stereocenters with high diastereoselectivity.

Derivatization Strategies for Expanding Molecular Complexity

The synthetic utility of (3R)-dec-1-yn-3-ol is greatly enhanced by the ability to selectively modify its two key functional groups. These derivatizations are crucial for building more complex molecules and for linking it to other synthetic fragments.

Functionalization of the Terminal Alkyne Moiety

The terminal alkyne is a highly versatile functional group. rawsource.com The acidic proton can be removed by a strong base to form a metal acetylide, which is a potent nucleophile. This allows for the formation of new carbon-carbon bonds, extending the carbon chain.

Common reactions at the terminal alkyne include:

Sonogashira Coupling: A palladium-catalyzed cross-coupling reaction with aryl or vinyl halides to form substituted alkynes.

Glaser Coupling: A copper-catalyzed homocoupling of terminal alkynes to form symmetric diynes.

Mannich Reaction: A three-component reaction with an aldehyde and a secondary amine to form propargylamines.

"Click" Chemistry: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.

Hydrofunctionalization: The addition of various elements across the triple bond, such as hydroboration, hydrosilylation, and hydrostannylation, which can lead to stereodefined vinyl derivatives. acs.org

Transformations of the Chiral Hydroxyl Group

The secondary hydroxyl group is another key site for synthetic transformations. It can be modified to alter the reactivity of the molecule or to introduce new functional groups.

Typical transformations of the hydroxyl group include:

Protection: The hydroxyl group is often protected to prevent it from interfering with reactions at other sites. Common protecting groups include silyl ethers (e.g., TMS, TBDPS), ethers (e.g., MOM, BOM), and esters.

Oxidation: Oxidation of the secondary alcohol yields a chiral ketone, which can be used in a variety of subsequent reactions.

Esterification/Etherification: Reaction with carboxylic acids or alkyl halides to form esters and ethers, respectively. These can serve as protecting groups or as functional handles for further elaboration.

Substitution: The hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate) and then displaced by a nucleophile, often with inversion of stereochemistry (S N 2 reaction).

Table 2: Summary of Derivatization Strategies

| Functional Group | Reaction Type | Reagents (Examples) | Product Functional Group |

|---|---|---|---|

| Terminal Alkyne | C-C Coupling | Aryl-I, Pd(PPh₃)₄, CuI | Internal Alkyne |

| Nucleophilic Addition | n-BuLi, then R-CHO | Propargylic Alcohol | |

| Cycloaddition (CuAAC) | R-N₃, Cu(I) catalyst | 1,2,3-Triazole | |

| Chiral Hydroxyl | Protection | TBDMSCl, Imidazole | Silyl Ether |

| Oxidation | PCC, DMP | Ketone |

Application in Asymmetric Catalysis as a Ligand Component

Extensive research of scientific literature and chemical databases reveals a notable absence of published studies on the specific application of (3R)-Dec-1-yn-3-ol as a ligand component in asymmetric catalysis. While the broader class of chiral propargyl alcohols and their derivatives are recognized as valuable building blocks in the synthesis of chiral ligands, direct evidence of the utilization of (3R)-Dec-1-yn-3-ol for this purpose is not documented in the reviewed literature.

Chiral ligands are crucial for enantioselective catalysis, a key technology in modern synthetic chemistry for producing single-enantiomer pharmaceuticals and other fine chemicals. These ligands, often complex organic molecules, coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction. The structural features of (3R)-Dec-1-yn-3-ol , namely its stereocenter and the presence of both a hydroxyl and an alkynyl group, theoretically make it an interesting candidate for modification into a chiral ligand.

However, a thorough investigation into its role as a synthetic intermediate for such ligands did not yield any specific examples of its incorporation into ligand frameworks for asymmetric catalysis. The existing body of research tends to focus on more established classes of chiral molecules for ligand synthesis.

Therefore, based on the currently available scientific literature, there are no detailed research findings or data to present regarding the application of (3R)-Dec-1-yn-3-ol as a ligand component in asymmetric catalysis. This particular area of research appears to be unexplored or, if investigated, the results have not been disseminated in publicly accessible formats.

Investigation of Biological Activities and Molecular Mechanisms Research Perspective

Exploration of Potential Bioactivity Profiles (e.g., antimicrobial, cytotoxic, enzyme inhibition)

The primary bioactivity profile of (3R)-Dec-1-yn-3-ol and related acetylenic carbinols is their cytotoxic activity, particularly against cancer cell lines. researchgate.netresearchgate.net While the broader class of acetylenic compounds has been noted for diverse biological activities including antimicrobial and antifungal properties, the specific research on (3R)-Dec-1-yn-3-ol has been more narrowly focused. mdpi.comacs.org

Studies on similar acetylenic lipids isolated from marine sponges, such as Cribrochalina vasculum, have shown selective cytotoxicity. For instance, related compounds demonstrated potent activity against non-small cell lung carcinoma (NSCLC) cells while showing less impact on normal diploid lung fibroblasts. researchgate.netmdpi.com Specifically, some acetylene-3-hydroxy alkanes exhibited clear tumor-selective activity. researchgate.net The cytotoxic potential of these lipidic alkynylcarbinols has positioned them as potential antitumor compounds, prompting further investigation into their mode of action. researchgate.net

While direct, extensive studies on the antimicrobial or broad enzyme inhibition profile of (3R)-Dec-1-yn-3-ol are not widely documented in the reviewed literature, the known cytotoxic effects imply an interaction with critical cellular pathways, which often involves enzyme inhibition. researchgate.netresearchgate.net

Structure-activity relationship (SAR) studies on analogs of (3R)-Dec-1-yn-3-ol have been crucial in identifying the key structural features required for its cytotoxic activity. researchgate.netmdpi.com These studies have revealed that both the secondary alcohol group at the C-3 position and its specific (R) absolute configuration are essential for the selective cytotoxic activity against tumor cells. researchgate.net

Key findings from SAR studies on related alkynylcarbinols include:

The Hydroxyl Group: The presence of the hydroxyl moiety at position 3 is critical for cytotoxicity. researchgate.net

Stereochemistry: The (R) configuration at the C-3 carbinol center is vital for the magnitude of cytotoxic activity. researchgate.net

Acetylene (B1199291) Group: Substitution of the terminal acetylene proton can lead to a significant decrease in cytotoxic potency. mdpi.com

Chain Modifications: While the alkyl chain length and branching have been found to be of less significance for the magnitude of cytotoxicity, restricting the chain's rotation through the insertion of a phenyl ring resulted in a notable decrease in cytotoxic activity against NSCLC cells. researchgate.netmdpi.com

Carbinol Methine Substitution: Replacing the proton of the carbinol methine at C-3 with a methyl group resulted in a dramatic reduction in cytotoxicity, by as much as two orders of magnitude. mdpi.com

Table 1: SAR Findings for (3R)-Dec-1-yn-3-ol Analogs

| Modification | Effect on Cytotoxic Activity | Reference |

|---|---|---|

| Removal/Modification of C-3 OH | Decreased activity | researchgate.net |

| Inversion of Stereocenter to (S) | Decreased activity | researchgate.net |

| Substitution of Acetylene Proton | Decreased activity | mdpi.com |

| Substitution of C-3 Methine Proton | Significantly decreased activity | mdpi.com |

| Insertion of Phenyl Ring in Alkyl Chain | Decreased activity | mdpi.com |

Identification and Characterization of Putative Biological Targets

Research has moved towards identifying the specific molecular targets through which (3R)-Dec-1-yn-3-ol and its analogs exert their cytotoxic effects. Gene expression analyses and subsequent mechanistic studies have pointed towards the insulin-like growth factor 1 receptor (IGF-1R) signaling pathway as a key player. researchgate.net

In vitro studies have provided evidence for the direct interaction of acetylenic alcohols with specific cellular receptors. A significant breakthrough in this area was the use of a cellular thermal shift assay (CETSA), which demonstrated that a related acetylenic alcohol, (3S)-icos-4E-en-1-yn-3-ol, specifically binds to the insulin-like growth factor-1 receptor β (IGF-1Rβ). researchgate.net This binding event is a crucial step in initiating the compound's downstream effects. The elucidation of its mechanism of action revealed a reduction in the phosphorylation of IGF-1R, which in turn inhibits pro-survival signaling pathways. researchgate.net This targeted binding to IGF-1Rβ highlights the therapeutic potential of this class of compounds for treating cancers where this pathway is overactive, such as in non-small cell lung carcinoma. researchgate.net

The primary mechanism identified for (3R)-Dec-1-yn-3-ol analogs is the inhibition of receptor tyrosine kinase activity, specifically the autophosphorylation of IGF-1R. researchgate.net Upon binding, the compound prevents the receptor from being phosphorylated, which is a critical step for activating downstream signaling cascades like the Akt, mTOR, and ERK pathways that promote cell survival and proliferation. researchgate.net

Studies have shown that treatment with these compounds leads to a decrease in the phosphorylation of Akt, mTOR, and ERK, alongside an increase in the phosphorylation of JNK, a pathway often associated with apoptosis. researchgate.net While detailed kinetic parameters (e.g., Kᵢ, Kₘ) for the inhibition of IGF-1R by (3R)-Dec-1-yn-3-ol itself are not specified in the available literature, the observed biological outcomes are consistent with potent inhibition of the receptor's kinase function.

Mechanistic Research into Cellular Interactions (In Vitro Research)

Mechanistic research has focused on the cellular consequences of target engagement by these acetylenic compounds. In vitro studies using various cancer cell lines have demonstrated that the inhibition of the IGF-1R pathway leads to the induction of apoptosis (programmed cell death). researchgate.net

Upon treatment with these compounds, researchers have observed key apoptotic events, including conformational changes in the pro-apoptotic proteins Bak and Bax, a subsequent loss of mitochondrial membrane potential, and the release of cytochrome C into the cytoplasm. researchgate.net Furthermore, proximity ligation assays have been used to visually demonstrate the inhibition of IGF-1Rβ phosphorylation and its subsequent degradation within tumor cells, but not in normal diploid fibroblasts, confirming the tumor-selective action of the compound. researchgate.net

To better understand the interaction between acetylenic compounds and their targets at a molecular level, computational studies such as molecular docking have been employed. For related classes of inhibitors targeting enzymes like influenza neuraminidase, molecular docking has been used to explain the SAR of the compounds and provide insights for further structural modification. researchgate.net These studies help visualize how the ligand fits into the binding pocket of the target protein and which interactions (e.g., hydrogen bonds, hydrophobic interactions) are critical for binding affinity.

For acetylenic carbinols, docking studies would likely focus on the ATP-binding pocket of the IGF-1R kinase domain. Such simulations could confirm the importance of the C-3 hydroxyl group and the terminal alkyne in forming key interactions with amino acid residues in the active site, thereby explaining the potent inhibitory activity and providing a rational basis for the design of new, even more effective analogs.

Pathway Analysis of Potential Metabolic Transformations

The metabolic fate of the compound (3R)-Dec-1-yn-3-ol is not extensively documented in dedicated studies. However, a robust analysis of its potential metabolic transformations can be constructed by examining the known biochemical pathways for its constituent functional groups: a terminal alkyne and a secondary alcohol. The metabolic landscape for this molecule is likely dominated by reactions that increase its polarity and facilitate excretion, primarily involving oxidation and conjugation.

The principal enzymatic systems anticipated to act on (3R)-Dec-1-yn-3-ol are the Cytochrome P450 (CYP450) monooxygenases, alcohol dehydrogenases, and various transferases involved in conjugation reactions. nih.govontosight.aiinchem.org The interplay between these enzymatic processes dictates the profile of metabolites that may be formed.

Primary Metabolic Pathways

The metabolism of (3R)-Dec-1-yn-3-ol is expected to proceed along two main routes corresponding to its functional groups.

Metabolism of the Secondary Alcohol: The secondary alcohol group is a primary target for oxidation. It is readily interconvertible with its corresponding ketone, Dec-1-yn-3-one, under physiological conditions. inchem.org This reversible reaction is typically catalyzed by alcohol dehydrogenases. The primary pathway for the excretion of secondary alcohols involves conjugation with glucuronic acid to form a glucuronide conjugate, a more water-soluble compound that can be easily eliminated. inchem.org

Metabolism of the Terminal Alkyne: The terminal alkyne moiety is a substrate for oxidative metabolism, primarily mediated by the CYP450 enzyme system. nih.govontosight.ai The oxidation of the carbon-carbon triple bond is a complex process that can lead to several outcomes. A major pathway involves the formation of a highly reactive ketene (B1206846) intermediate. nih.gov This ketene can then be hydrolyzed to form a carboxylic acid derivative. This process may also involve the formation of an unstable oxirene (B85696) intermediate. nih.gov Oxidation of the acetylenic group is sometimes associated with the mechanism-based inactivation of CYP450 enzymes. nih.govcambridgemedchemconsulting.com In the case of monosubstituted acetylenes, this inactivation can occur when the oxidized alkyne function adds to a nitrogen atom of the heme prosthetic group within the enzyme. nih.gov

Secondary and Minor Metabolic Pathways

Beyond the primary oxidative and conjugation pathways, other transformations are possible:

Hydration: The terminal alkyne can undergo hydration reactions, which would result in the formation of an enol that would quickly tautomerize to the more stable ketone. ontosight.ai This reaction can be catalyzed by enzymes such as acetylene hydratase. ontosight.ai

Direct Conjugation: Metabolites of terminal alkynes can undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be more readily excreted from the body. ontosight.ai

Interaction with Nucleophiles: Terminal alkynes have been shown to react with nucleophilic thiolates, such as the cysteine residues found in the active sites of some enzymes like proteases. h1.conih.gov This reaction forms a vinyl thioether and represents a potential route of covalent modification of proteins. h1.conih.gov

Halogenation: While less common in general metabolism, flavin-dependent halogenases (FDHs) have been identified that can catalyze the halogenation of terminal alkynes in certain biological systems, particularly in marine organisms. nih.govresearchgate.net

The potential metabolic transformations are summarized in the table below.

| Transformation | Enzyme System | Intermediate/Product | Description |

| Alcohol Oxidation | Alcohol Dehydrogenase | Dec-1-yn-3-one | Reversible oxidation of the secondary alcohol to a ketone. inchem.org |

| Glucuronidation | UDP-glucuronosyltransferase (UGT) | (3R)-Dec-1-yn-3-ol glucuronide | Conjugation of the secondary alcohol with glucuronic acid to increase water solubility for excretion. inchem.org |

| Alkyne Oxidation | Cytochrome P450 (CYP450) | Ketene, Oxirene, Carboxylic Acid Derivatives | Oxidation of the triple bond, potentially leading to enzyme inactivation. nih.gov The resulting ketene is hydrolyzed to an acid. nih.gov |

| Alkyne Hydration | Acetylene Hydratase | Enol/Ketone | Addition of water across the triple bond to form a ketone. ontosight.ai |

| Reaction with Thiols | N/A (direct reaction) / Proteases | Vinyl Thioether Adduct | Covalent modification of cysteine residues in proteins. h1.conih.gov |

Metabolic Pathways and Biosynthetic Origins Research Perspective

Investigation of Biosynthetic Routes to Similar Chiral Acetylenic Alcohols in Nature

The biosynthesis of alkyne-containing natural products is a complex process found in various organisms, including microbes and plants. rsc.org Early research suggested that many terminal alkynes originate from fatty acid or polyketide biosynthetic pathways. rsc.org A notable discovery was the identification of fatty acid/acyl acetylenases, a distinct group of desaturases that catalyze the formation of the alkyne bond in acetylenic fatty acids. rsc.org This represents one of the first well-understood enzymatic mechanisms for alkyne formation. rsc.org

In some cases, the biosynthesis of terminal alkyne-containing amino acids in fungi and bacteria follows unique routes. rsc.org For instance, the production of β-ethynylserine in Streptomyces cattleya does not seem to involve the canonical desaturation of fatty acids. rsc.org Instead, its biosynthetic gene cluster is related to amino acid metabolism. rsc.org This pathway involves several key enzymes, including a homolog of cystathionine-β-lyase, a non-heme iron oxidase, and a non-heme Fe/α-ketoglutarate-dependent oxygenase. rsc.org

Marine organisms are also a rich source of acetylenic natural products. rsc.orgnih.gov The discovery of the biosynthetic gene clusters for compounds like jamaicamide B and carmabin A in marine microbes has significantly advanced the understanding of terminal alkyne biosynthesis. nih.gov In the case of jamaicamide B, a membrane-associated fatty acid desaturase/acetylenase is responsible for the dehydrogenation of a terminal alkene to form the alkyne. rsc.org

Enzymatic Systems Involved in Hydroxylation and Chirality Introduction

The introduction of a hydroxyl group and the establishment of specific chirality are critical steps in the formation of chiral alcohols. Several classes of enzymes are known to catalyze such reactions with high stereoselectivity.

Ketoreductases (KREDs): These NAD(P)H-dependent enzymes, belonging to the short-chain and medium-chain dehydrogenase/reductase superfamilies, are widely used in the synthesis of chiral alcohols by reducing prochiral ketones. researchgate.netnih.gov They are naturally involved in various cellular processes, including detoxification and the production of secondary metabolites. nih.gov KREDs from organisms like Lactobacillus kefir have been employed to convert ketone intermediates into chiral alcohols for the production of various pharmaceuticals. researchgate.net

Cytochrome P450 Monooxygenases (P450s): These enzymes are capable of regio- and stereoselective hydroxylation of unactivated C-H bonds. rsc.orgatlasofscience.org They utilize molecular oxygen to insert an oxygen atom into a specific C-H bond on a molecule. atlasofscience.org For example, a cytochrome P450 called RhF from the bacterial genus Rhodococcus has been shown to selectively hydroxylate methylethylbenzene at specific C-H bonds. atlasofscience.org Engineered P450 enzymes have also been used in the total synthesis of complex natural products. frontiersin.org

Alkane Hydroxylases: The alkane hydroxylase (AlkB) from Pseudomonas putida GPo1 is an integral membrane protein that hydroxylates medium-chain alkanes. nih.gov It is a non-heme di-iron mono-oxygenase that can be irreversibly inhibited by 1-octyne, which acts as a mechanism-based inactivator. nih.gov

Other Enzymatic Routes: Chiral secondary alcohols can also be synthesized through the kinetic resolution of racemates using lipases or the regioselective reductive opening of epoxides by halohydrin dehalogenases. rsc.org

The following table summarizes some of the key enzyme systems involved in the synthesis of chiral alcohols:

Interactive Table: Key Enzyme Systems in Chiral Alcohol Synthesis| Enzyme Class | Function | Cofactor(s) | Example Organism/System |

| Ketoreductases (KREDs) | Reduction of prochiral ketones to chiral alcohols | NAD(P)H | Lactobacillus kefir |

| Cytochrome P450 Monooxygenases | Regio- and stereoselective hydroxylation of C-H bonds | NAD(P)H, O₂ | Rhodococcus sp. |

| Alkane Hydroxylases | Hydroxylation of alkanes | NAD(P)H, O₂ | Pseudomonas putida GPo1 |

| Lipases | Kinetic resolution of racemic alcohols | - | Various microorganisms |

| Halohydrin Dehalogenases | Regioselective opening of epoxides | - | Various microorganisms |

Degradation Pathways of (3R)-Dec-1-YN-3-OL and Related Compounds

The degradation of acetylenic compounds is an important biological process for detoxification and energy production. ontosight.ai Microorganisms, including both anaerobic and aerobic bacteria, can break down acetylene (B1199291) and other alkynes, using them as a source of carbon and energy. nih.govnih.gov Organisms that can grow on acetylene are termed 'acetylenotrophs'. nih.govnih.gov

The breakdown of acetylenic compounds generally involves enzymatic steps such as: ontosight.ai

Hydration: The addition of water across the triple bond, catalyzed by enzymes like acetylene hydratase. ontosight.aiethz.ch

Oxidation: The conversion of the alkyne group into other functional groups. ontosight.ai

Reduction: The reduction of the triple bond to a double or single bond. ontosight.ai

For instance, Rhodococcus species can aerobically metabolize acetylene via acetylene hydratase, while the anaerobic bacterium Pelobacter acetylenicus also utilizes this enzyme. ethz.ch

The degradation of related long-chain alcohols has also been studied. For example, 1-octanol (B28484) can be biodegraded through the oxidation of the terminal methyl group to form the corresponding alcohol, which is then further oxidized to an aldehyde and a fatty acid. taylorandfrancis.com This fatty acid can then be metabolized through β-oxidation. taylorandfrancis.com Freshwater microbial communities have been shown to degrade 1-octanol, incorporating a portion of the carbon into biomass and releasing another portion as CO₂. nih.gov

Comparative Analysis of Metabolic Pathways Across Organisms

Metabolic pathways for hydrocarbons and related compounds can vary significantly across different organisms.

Aerobic vs. Anaerobic Degradation: The catabolism of hydrocarbons was once thought to be strictly dependent on oxygen. oup.com Aerobic organisms, such as many fungi and bacteria, use monooxygenases or dioxygenases for the initial attack on hydrocarbons. oup.com However, it is now known that several species of denitrifying, iron-reducing, and sulfate-reducing bacteria can utilize hydrocarbons like alkanes and alkenes anaerobically. oup.com

Bacteria: Certain bacteria can degrade acetylenic compounds as a source of carbon and energy. ontosight.ai For example, Pelobacter acetylenicus can ferment acetylene. researchgate.net The degradation of octane (B31449) by Pseudomonas sp. has been reported to produce 1-octanol. taylorandfrancis.com

Plants: Plants can synthesize and break down acetylenic compounds, often as part of their defense mechanisms. ontosight.ai For example, carrots are known to contain the acetylenic compound falcarindiol. rsc.org

Animals: In animals, the metabolism of acetylenic compounds is primarily associated with detoxification processes, which mainly occur in the liver. ontosight.ai